2-(5-Hydroxynonan-5-yl)phenol
Overview
Description
2-(5-Hydroxynonan-5-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxynonan-5-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . Another method involves nucleophilic aromatic substitution of aryl halides, where the aryl halide undergoes substitution with a nucleophile to form the phenol .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of scalable and green synthesis methods, such as the ipso-hydroxylation of arylboronic acids, is preferred due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxynonan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like Na₂Cr₂O₇ or Fremy’s salt.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Na₂Cr₂O₇, Fremy’s salt
Reduction: Various reducing agents
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
2-(5-Hydroxynonan-5-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxynonan-5-yl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. Phenols are known to exert their effects by disrupting cellular membranes, denaturing proteins, and interfering with enzyme activity . The compound’s hydroxyl group can form hydrogen bonds with various molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-Hydroxyphenol: A phenol with a hydroxyl group at the para position.
2,4-Dihydroxyphenol: A phenol with hydroxyl groups at the ortho and para positions.
Uniqueness
2-(5-Hydroxynonan-5-yl)phenol is unique due to its long alkyl chain substituted at the 5-position, which imparts different physical and chemical properties compared to simpler phenols. This structural uniqueness can lead to distinct biological activities and industrial applications .
Properties
IUPAC Name |
2-(5-hydroxynonan-5-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-3-5-11-15(17,12-6-4-2)13-9-7-8-10-14(13)16/h7-10,16-17H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRBYWJUQMCREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C1=CC=CC=C1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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